(3-Ethyl-5-iodophenyl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(3-ethyl-5-iodophenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5,11H,2,6H2,1H3 |
InChI Key |
ROIZTMWOILNQNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)I)CO |
Origin of Product |
United States |
Contextual Significance and Research Scope of 3 Ethyl 5 Iodophenyl Methanol
Role in Advanced Organic Synthesis as a Versatile Building Block
In the realm of advanced organic synthesis, (3-Ethyl-5-iodophenyl)methanol serves as a versatile building block. The iodo group provides a reactive handle for a multitude of cross-coupling reactions, one of the most powerful tools for carbon-carbon and carbon-heteroatom bond formation in modern organic chemistry. unibo.it These reactions, often catalyzed by transition metals like palladium, enable the introduction of a wide array of substituents at the C5 position of the phenyl ring. unibo.it
Furthermore, the hydroxymethyl group (-CH2OH) can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups such as halides or amines. cymitquimica.com This functional group interconversion capability significantly expands the synthetic utility of the molecule, allowing for its incorporation into a diverse range of target structures. The ethyl group, while seemingly simple, can influence the steric and electronic properties of the molecule, which can be crucial for directing the regioselectivity of certain reactions and for fine-tuning the properties of the final products.
The synthesis of this compound itself can be achieved through multi-step procedures, often starting from commercially available precursors like resorcinol. researchgate.net A common synthetic strategy involves the iodination of a substituted benzene (B151609) derivative, followed by functional group manipulations to introduce the ethyl and hydroxymethyl groups. For instance, a synthetic route could involve the nitration and subsequent reduction of an appropriate starting material, followed by a Sandmeyer-type reaction for iodination. google.com
Table 1: Key Chemical Properties of this compound and Related Compounds
| Property | This compound | (3-Iodophenyl)methanol | (3,5-Diiodophenyl)methanol |
| CAS Number | 2734776-51-1 chemsrc.commolport.comsigmaaldrich.com | 57455-06-8 cymitquimica.com | 53279-79-1 nih.gov |
| Molecular Formula | C9H11IO molport.com | C7H7IO cymitquimica.com | C7H6I2O nih.gov |
| Molecular Weight | 262.09 g/mol sigmaaldrich.com | 234.03 g/mol | 359.93 g/mol nih.gov |
| SMILES | CCc1cc(I)cc(CO)c1 molport.com | OCc1cccc(I)c1 cymitquimica.com | OCc1cc(I)cc(I)c1 nih.gov |
This table is interactive. Click on the headers to sort the data.
Potential as an Intermediate for Complex Molecular Architectures
The trifunctional nature of this compound makes it an ideal intermediate for the construction of complex molecular architectures. The sequential and selective reaction of its functional groups allows for the stepwise elaboration of the molecule, leading to the synthesis of highly substituted and intricate structures.
For example, the iodo group can participate in Sonogashira, Suzuki, or Heck coupling reactions to introduce alkynyl, aryl, or vinyl groups, respectively. unibo.it The resulting products can then be further modified by leveraging the reactivity of the hydroxymethyl group. This stepwise approach is crucial in the total synthesis of natural products and other complex organic molecules where precise control over stereochemistry and functional group placement is paramount. The ability to build complexity in a controlled manner is a hallmark of a valuable synthetic intermediate.
Relevance in Exploratory Medicinal Chemistry Scaffold Development
In the field of medicinal chemistry, the discovery of novel molecular scaffolds is a critical step in the development of new therapeutic agents. researchgate.netmdpi.com this compound and its derivatives represent a promising scaffold for the design of biologically active molecules. The substituted phenyl ring can serve as a central core to which various pharmacophoric groups can be attached.
The term "privileged scaffold" is often used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.com While it is premature to label this compound as such without extensive biological evaluation, its structural features are reminiscent of those found in known bioactive compounds. The ability to readily diversify the molecule through reactions at the iodo and hydroxymethyl positions allows for the rapid generation of a library of analogues for biological screening. acs.org This process, known as parallel synthesis or high-throughput chemistry, is a cornerstone of modern drug discovery. acs.org
For instance, the iodo group can be a precursor for introducing functionalities that can engage in specific interactions with biological targets, such as hydrogen bonding or halogen bonding. The development of trisubstituted pyrazolines as PDE5 inhibitors from a celecoxib-inspired scaffold highlights the potential of modifying existing structures to achieve new biological activities. nih.gov
Applications in Materials Science Research
The unique combination of functional groups in this compound also makes it a person of interest in materials science research. The hydroxymethyl group can be utilized for polymerization reactions, potentially leading to the formation of functional polymers with tailored properties. For example, it could be converted into an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized.
Furthermore, the iodophenyl group can be exploited to create materials with specific electronic or optical properties. Aryl iodides are known to be precursors for the formation of organometallic complexes and can be used to introduce heavy atoms into a material, which can influence properties such as phosphorescence or X-ray absorption. The potential to use this compound as a building block for covalent organic frameworks (COFs) or other porous materials is an area ripe for exploration. fluorochem.co.uk
Strategic Importance in Catalyst and Ligand Design Studies
The development of new catalysts and ligands is a fundamental area of chemical research with broad implications for synthesis and industrial processes. acs.org The structure of this compound provides a platform for the design of novel ligands for transition metal catalysis.
The hydroxymethyl group can be modified to incorporate coordinating atoms such as phosphorus or nitrogen, leading to the formation of P,N-hybrid ligands. mdpi.com These types of ligands have shown great promise in a variety of catalytic transformations, including cross-coupling reactions and asymmetric catalysis. researchgate.net The ethyl and iodo substituents on the phenyl ring can be used to tune the steric and electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst to which it is coordinated. The rational design of ligands is a key strategy for improving the efficiency and sustainability of chemical reactions. unibo.it
Synthetic Methodologies for 3 Ethyl 5 Iodophenyl Methanol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of (3-Ethyl-5-iodophenyl)methanol reveals several logical disconnections. The primary target molecule contains three key features on the benzene (B151609) ring: an ethyl group, an iodo group, and a hydroxymethyl group. The relationship between these groups (meta to each other) dictates the synthetic strategy.
The most straightforward disconnection is the carbon-oxygen bond of the benzyl (B1604629) alcohol, leading back to a more oxidized precursor such as an aldehyde or a carboxylic acid. This is a common and reliable transformation. This leads to two potential precursors: 3-ethyl-5-iodobenzaldehyde or 3-ethyl-5-iodobenzoic acid .
A second key disconnection is the carbon-iodine bond. This suggests that the iodo group can be introduced via an electrophilic aromatic substitution reaction on a suitable precursor. The precursor in this case would be 3-ethylbenzyl alcohol or one of its oxidized forms. The directing effects of the existing substituents are crucial for the success of this step.
Therefore, the two primary retrosynthetic pathways are:
Pathway A: this compound ⇒ 3-Ethyl-5-iodobenzaldehyde / 3-Ethyl-5-iodobenzoic acid ⇒ 3-Ethylbenzaldehyde / 3-Ethylbenzoic acid ⇒ Toluene
Pathway B: this compound ⇒ 3-Ethylbenzyl alcohol ⇒ 3-Ethylbenzaldehyde / 3-Ethylbenzoic acid ⇒ Toluene
These pathways highlight the importance of either late-stage oxidation state adjustment of the benzylic position or late-stage iodination.
Classical Synthetic Routes to Substituted Benzyl Alcohols
The preparation of substituted benzyl alcohols often relies on the reduction of corresponding carbonyl compounds or the addition of organometallic reagents.
Reduction of Corresponding Carboxylic Acids or Esters
A common and effective method for the synthesis of this compound is through the reduction of 3-ethyl-5-iodobenzoic acid or its corresponding ester. This multi-step synthesis typically begins with a commercially available starting material, such as 3-ethylbenzoic acid.
The first step is the regioselective iodination of 3-ethylbenzoic acid. The carboxyl group is a meta-director, while the ethyl group is an ortho-, para-director. In this case, the directing effects combine to favor the introduction of the iodine atom at the 5-position. This reaction is often carried out using an iodine source in the presence of an oxidizing agent.
Once 3-ethyl-5-iodobenzoic acid is obtained, it can be reduced to the corresponding benzyl alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a classic choice for this reduction, although other reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) can also be employed. If the carboxylic acid is first converted to its ester (e.g., methyl 3-ethyl-5-iodobenzoate), a milder reducing agent such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or under specific conditions can sometimes be used, though LiAlH₄ is more common for ester reductions as well.
| Reaction Step | Starting Material | Reagents and Conditions | Product |
| Iodination | 3-Ethylbenzoic acid | I₂, HIO₃, H₂SO₄, AcOH | 3-Ethyl-5-iodobenzoic acid |
| Reduction | 3-Ethyl-5-iodobenzoic acid | 1. BH₃·THF or LiAlH₄ 2. H₃O⁺ | This compound |
Reduction of Corresponding Aldehydes or Ketones
An alternative route involves the reduction of 3-ethyl-5-iodobenzaldehyde. This pathway also starts with a suitable precursor, which would be iodinated to form the target aldehyde. The reduction of an aldehyde to a primary alcohol is a facile transformation that can be achieved with a wide variety of reducing agents.
Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The workup is straightforward, making this a highly efficient step. Other reducing agents like lithium aluminum hydride could also be used, but NaBH₄ is generally preferred for its ease of handling.
| Reaction Step | Starting Material | Reagents and Conditions | Product |
| Synthesis of Aldehyde | 3-Ethylbenzoic acid | 1. SOCl₂, 2. Pd/C, H₂, quinoline-sulfur | 3-Ethyl-5-iodobenzaldehyde |
| Reduction | 3-Ethyl-5-iodobenzaldehyde | NaBH₄, MeOH | This compound |
Grignard or Organolithium Additions to Benzaldehyde Derivatives
Theoretically, this compound could be synthesized via the reaction of a Grignard or organolithium reagent with an appropriate electrophile. For instance, the reaction of a hypothetical 3-ethyl-5-iodophenyl Grignard reagent with formaldehyde (B43269) would yield the desired product.
However, the formation of a Grignard or organolithium reagent in the presence of an iodo group on the same molecule can be challenging. The high reactivity of these organometallic species could lead to side reactions, such as self-coupling or reaction with the iodo-substituent. While methods exist for the formation of such reagents at low temperatures, this route is generally considered less practical for this specific target compared to the reduction pathways.
Directed Aromatic Functionalization Strategies
This approach focuses on introducing the functional groups onto the aromatic ring in a controlled manner, relying on the directing effects of the substituents.
Electrophilic Aromatic Substitution for Halogenation (Iodination)
A key step in the synthesis of this compound is the introduction of the iodine atom onto the benzene ring. This is typically achieved through an electrophilic aromatic substitution reaction. The choice of substrate for the iodination is critical to ensure the correct regiochemistry.
If one were to start with 3-ethylbenzyl alcohol, the directing effects of the ethyl group (ortho-, para-directing) and the hydroxymethyl group (ortho-, para-directing) would need to be considered. The combined directing effects would favor substitution at the positions ortho and para to the ethyl group and ortho to the hydroxymethyl group. This would likely lead to a mixture of products, making this a less desirable strategy for achieving a single, pure isomer.
A more effective strategy is to perform the iodination on a substrate where the directing groups favor the desired 1,3,5-substitution pattern. As discussed previously, 3-ethylbenzoic acid is an excellent candidate. The carboxyl group is a strong meta-director, and the ethyl group is an ortho-, para-director. The combined effect directs the incoming electrophile (the iodine) to the position meta to the carboxyl group and ortho/para to the ethyl group, which is the 5-position. This leads to the formation of 3-ethyl-5-iodobenzoic acid with high regioselectivity.
Common iodinating agents for this transformation include iodine in the presence of an oxidizing agent such as nitric acid, iodic acid (HIO₃), or a silver salt. The reaction conditions can be tuned to optimize the yield and minimize side reactions.
| Substrate | Directing Groups | Predicted Major Product of Iodination |
| 3-Ethylbenzoic acid | -COOH (meta), -CH₂CH₃ (ortho, para) | 3-Ethyl-5-iodobenzoic acid |
| 3-Ethylbenzyl alcohol | -CH₂OH (ortho, para), -CH₂CH₃ (ortho, para) | Mixture of 2-iodo-, 4-iodo-, and 6-iodo- isomers |
Directed ortho-Metalation Approaches
Directed ortho-metalation (DoM) stands as a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method relies on the use of a directed metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then react with various electrophiles to introduce a wide range of substituents. acs.orgnih.gov
For the synthesis of this compound, a plausible DoM strategy would involve a precursor such as a 3-ethyl-5-iodobenzyl ether or a related protected alcohol. The ether or other protecting group can act as a DMG. For instance, the benzyloxy group can direct metalation. researchgate.net The process generally involves the treatment of a DMG-bearing substrate with an organolithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi) at low temperatures, such as -78°C, to generate the ortho-lithiated intermediate. nih.gov This intermediate can then be trapped with an appropriate electrophile.
In a hypothetical pathway to this compound, one could envision a scenario starting from a suitably protected 1-ethyl-3-iodobenzene (B3049051) derivative. The directing group would facilitate lithiation at the C2 position, followed by reaction with a formaldehyde equivalent (e.g., paraformaldehyde) to introduce the hydroxymethyl group. Subsequent deprotection would yield the final product. The choice of the directing group is crucial and can influence the efficiency and regioselectivity of the reaction. Common DMGs include amides, carbamates, and ethers. organic-chemistry.org
| Parameter | Description | Reference |
| Concept | Regioselective functionalization of aromatic rings guided by a Directed Metalation Group (DMG). | organic-chemistry.org |
| Base | Typically strong organolithium bases such as n-BuLi or sec-BuLi. | nih.gov |
| Temperature | Cryogenic temperatures, commonly -78°C, are used to control the reaction. | nih.gov |
| Application | Synthesis of polysubstituted aromatic compounds, including substituted benzyl alcohols. | acs.orgnih.gov |
Palladium-Catalyzed Synthetic Approaches for Aryl Iodides
Palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly relevant for the synthesis of aryl iodides, which are versatile intermediates.
From Aryl Halides via Cross-Coupling
The synthesis of aryl iodides can be achieved from other aryl halides, such as bromides or chlorides, through halogen exchange reactions, often catalyzed by palladium or copper. While direct palladium-catalyzed iodination of aryl halides is less common than other cross-coupling reactions, related methodologies can be employed. For instance, palladium catalysts are extensively used in coupling reactions involving aryl iodides as substrates. rsc.orgnih.gov A more direct approach to aryl iodides from other halides can be accomplished using Finkelstein-type reactions, which can sometimes be promoted by transition metal catalysts.
A more general application of palladium catalysis in this context is the coupling of an aryl halide with an organometallic reagent (e.g., Suzuki, Stille, or Negishi coupling) where the aryl iodide itself is a key reactant. nih.govcdnsciencepub.com For synthesizing the specific target, one might start with a dihalobenzene and selectively introduce the ethyl and iodophenyl functionalities through sequential palladium-catalyzed cross-coupling reactions.
From Aryl Triflates or Pseudohalides
Aryl triflates (OTf), which are readily prepared from phenols, are excellent substrates for palladium-catalyzed cross-coupling reactions due to their high reactivity. mit.edu They can be converted to aryl iodides under palladium catalysis by reaction with an iodide source. More commonly, aryl triflates are used as versatile coupling partners in reactions that can build the carbon skeleton of the target molecule. nih.govrsc.org
For example, a synthetic route could involve the palladium-catalyzed coupling of an aryl triflate with an organometallic reagent to introduce the ethyl group, followed by a separate iodination step. Alternatively, a palladium-catalyzed carbonylation of an aryl triflate in the presence of an appropriate organometallic partner can be envisioned. acs.org Recent advancements have also shown the generation of aryl radicals from aryl triflates using visible-light-induced palladium catalysis, which can then participate in further transformations. nih.gov
The choice between an aryl halide or an aryl triflate often depends on the availability of the starting materials and the desired reaction scope.
| Reaction Type | Substrate | Catalyst System | Key Features | Reference |
| Cross-Coupling | Aryl Halides (Bromides, Chlorides) | Palladium complexes with phosphine (B1218219) ligands | Versatile for C-C and C-N bond formation. mit.edu | rsc.orgnih.govmit.edu |
| Cross-Coupling | Aryl Triflates | Palladium complexes | Highly reactive substrates, suitable for a wide range of coupling partners. | nih.govrsc.orgacs.org |
| Difluoromethylthiolation | Aryl Iodides and Triflates | Pd(dba)₂ / DPEPhos | Introduces SCF₂H group under mild conditions. | rsc.org |
| Carbonylative Coupling | Aryl Triflates | Palladium catalyst | Forms ketones by coupling with organostannanes. | acs.org |
Purification and Isolation Techniques in Synthetic Protocols
The purification of the final product and intermediates is a critical step in any synthetic sequence. For substituted benzyl alcohols like this compound, standard chromatographic and extraction techniques are typically employed.
Following a reaction, the crude mixture is usually subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. This often involves partitioning the product into an organic solvent and washing with water or brine. rsc.orgbeilstein-journals.org
Flash silica (B1680970) gel chromatography is a common method for purifying organic compounds. rsc.orgbeilstein-journals.org The choice of eluent (solvent system) is crucial for achieving good separation. A typical eluent system for a moderately polar compound like a benzyl alcohol would be a mixture of a non-polar solvent (e.g., petroleum ether, hexane) and a more polar solvent (e.g., ethyl acetate). rsc.org The polarity of the eluent is gradually increased to elute the compounds from the silica gel column based on their polarity.
Crystallization is another powerful purification technique, particularly for solid compounds. researchgate.net This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.
The purity of the isolated compound is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing aryl iodides and related compounds, several greener alternatives to traditional methods have been developed.
One area of focus is the replacement of hazardous reagents and solvents. For instance, the synthesis of aryl iodides from aromatic amines can be achieved using a one-pot diazotization-iodination procedure with safer and more environmentally benign reagents. nih.govingentaconnect.comresearchgate.net Some methods utilize ionic liquids or deep eutectic solvents as recyclable reaction media, which can minimize the use of volatile organic compounds. researchgate.netrsc.org
Another green chemistry principle is the use of catalytic reactions, which are inherently more atom-economical than stoichiometric reactions. Palladium-catalyzed cross-coupling reactions are a prime example of this, as they allow for the efficient formation of complex molecules with high selectivity and in high yields, often under mild conditions. rsc.org
Solvent-free synthesis is another approach that aligns with green chemistry principles. For example, the preparation of aryl iodides from aromatic amines has been reported under solvent-free conditions using a reusable acid catalyst. kashanu.ac.ir These methods not only reduce waste but can also simplify the purification process.
The development of one-pot or telescopic reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can also contribute to a more sustainable process by reducing solvent use, energy consumption, and waste generation. nih.govingentaconnect.com
| Green Chemistry Approach | Description | Example Application | Reference |
| Greener Reagents | Use of less toxic and more environmentally friendly reagents. | Diazotization-iodination of aromatic amines using saccharin-based intermediates. | nih.govingentaconnect.com |
| Alternative Solvents | Replacement of volatile organic compounds with greener alternatives. | Palladium-catalyzed aminocarbonylation in deep eutectic solvents. | rsc.org |
| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste. | Palladium-catalyzed synthesis of amides from aryl iodides. | rsc.org |
| Solvent-Free Conditions | Performing reactions without a solvent. | Synthesis of aryl iodides using a nano-silica/periodic acid catalyst. | kashanu.ac.ir |
| One-Pot Synthesis | Combining multiple reaction steps in a single pot. | Telescopic synthesis of aryl iodides from aromatic amines. | nih.govingentaconnect.com |
Chemical Transformations and Reactivity of 3 Ethyl 5 Iodophenyl Methanol
Reactions Involving the Hydroxyl Group
The benzylic hydroxyl group in (3-Ethyl-5-iodophenyl)methanol is a primary alcohol, which dictates its reactivity in oxidation, esterification, etherification, nucleophilic substitution, and dehydration reactions.
Oxidation Reactions of Benzylic Alcohols
The oxidation of primary benzylic alcohols such as this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder reagents are required to stop the oxidation at the aldehyde stage.
Common oxidizing agents for the conversion of benzylic alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids. Hypervalent iodine compounds, in general, are well-established for such transformations.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid), will typically oxidize a primary benzylic alcohol directly to the corresponding carboxylic acid.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or promoted by a coupling agent.
Etherification, the formation of an ether, can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed dehydration under controlled conditions can lead to the formation of a symmetric ether. Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups can be achieved using specific reagent systems.
Nucleophilic Substitution Reactions (e.g., formation of halides, azides)
The hydroxyl group of a benzylic alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is often achieved by protonation of the hydroxyl group under acidic conditions, which forms a good leaving group (water). Subsequent attack by a nucleophile, such as a halide or azide (B81097) ion, results in the substitution product.
Primary benzylic alcohols typically react via an SN2 mechanism, while secondary and tertiary benzylic alcohols favor an SN1 pathway due to the stability of the resulting benzylic carbocation. For this compound, being a primary alcohol, the SN2 pathway is expected to be dominant.
Dehydrative Reactions and Rearrangements
Acid-catalyzed dehydration of benzylic alcohols can lead to the formation of alkenes if a suitable proton is available on an adjacent carbon. nobelprize.org For this compound, intramolecular dehydration to form a styrene (B11656) derivative is not possible due to the lack of a hydrogen on the adjacent aromatic carbon. However, intermolecular dehydration between two molecules of the alcohol can occur, particularly at elevated temperatures in the presence of a strong acid, to yield the corresponding dibenzyl ether. avantorsciences.com Rearrangements are not typically observed with primary benzylic alcohols unless a more stable carbocation can be formed, which is unlikely in this specific structure.
Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak C-I bond.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl iodide of this compound can participate in a variety of these reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nobelprize.org
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This reaction is a versatile method for the vinylation of aryl rings.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to arylethynyl compounds. It typically employs a palladium catalyst and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This reaction is a method for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base.
These reactions are highly valued for their functional group tolerance, allowing the hydroxyl group of this compound to remain intact under appropriate conditions.
The reactivity of this compound is predominantly centered around the carbon-iodine (C-I) bond. The presence of iodine, a large and polarizable halogen, on the aromatic ring makes this position highly susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from relatively simple precursors. The C-I bond is the most reactive among aryl halides for oxidative addition to transition metal catalysts, allowing these reactions to proceed under milder conditions compared to their bromo- or chloro-analogues.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are exceptionally effective in mediating the formation of new bonds at the site of the aryl iodide. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The reaction exhibits broad functional group tolerance and utilizes non-toxic and stable boron reagents. For this compound, the aryl iodide serves as the electrophilic partner. The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) species. Following this, transmetalation occurs where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new biaryl C-C bond and regenerates the active Pd(0) catalyst. This methodology allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 5-position of the phenyl ring.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (3'-Ethyl-5'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)methanol |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | (3-Ethyl-5-(4-methoxyphenyl)phenyl)methanol |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | (3-Ethyl-5-(pyridin-3-yl)phenyl)methanol |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(PCy₃)₂Cl₂ | K₂CO₃ | DME | (3-Ethyl-5-vinylphenyl)methanol |
Note: The data in this table is illustrative of typical Suzuki-Miyaura coupling reactions and does not represent experimentally verified results for this compound.
The Heck reaction facilitates the formation of a new C-C bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted olefins. The mechanism begins with the oxidative addition of the C-I bond of this compound to a Pd(0) catalyst. The resulting arylpalladium(II) complex then coordinates to the olefin. This is followed by migratory insertion of the olefin into the aryl-palladium bond. Finally, a β-hydride elimination step occurs to form the substituted alkene product and a hydridopalladium(II) species, which is then reduced back to the active Pd(0) catalyst by the base. This reaction allows for the vinylation of the aryl ring, leading to the formation of stilbene-like structures or other substituted alkenes.
Table 2: Representative Heck Coupling Reactions of this compound
| Entry | Olefin | Catalyst | Base | Solvent | Product |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-(3-Ethyl-5-(2-phenylvinyl)phenyl)methanol |
| 2 | Methyl acrylate (B77674) | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-Methyl 3-(3-ethyl-5-(hydroxymethyl)phenyl)acrylate |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | NMP | (E)-(3-Ethyl-5-(oct-1-en-1-yl)phenyl)methanol |
| 4 | Cyclohexene | Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | Toluene | (3-(Cyclohex-1-en-1-yl)-5-ethylphenyl)methanol |
Note: The data in this table is illustrative of typical Heck coupling reactions and does not represent experimentally verified results for this compound.
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. The
Nucleophilic Aromatic Substitution (SNAr) on Activated Systems
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
For an SNAr reaction to occur, the aromatic ring must be rendered sufficiently electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as nitro, cyano, or acyl groups) positioned ortho or para to the leaving group. wikipedia.org These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pub
In the case of this compound, the substituents present on the benzene (B151609) ring are an ethyl group, a hydroxymethyl group, and an iodine atom. The ethyl and hydroxymethyl groups are generally considered to be weakly electron-donating or at best, neutral. The iodine atom, while electronegative, is a weak deactivator in the context of electrophilic aromatic substitution and does not provide the necessary activation for nucleophilic attack. masterorganicchemistry.com Consequently, the aromatic ring of this compound is not sufficiently activated for standard SNAr reactions. Attempts to displace the iodide with common nucleophiles under typical SNAr conditions are not expected to be successful due to the high energy of the potential Meisenheimer intermediate. libretexts.org
It is important to note that the reactivity of aryl halides in SNAr reactions also depends on the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide (F > Cl ≈ Br > I). wikipedia.orgnih.gov This inverted order compared to SN2 reactions is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. nih.gov
Transformations of the Ethyl Group (e.g., benzylic functionalization, oxidation)
The ethyl group attached to the aromatic ring offers a site for benzylic functionalization, most notably through oxidation. The benzylic C-H bonds of the ethyl group are weaker than other sp³ C-H bonds, making them susceptible to attack by various oxidizing agents. msu.edu
A common transformation is the oxidation of the ethyl group to an acetyl group or a carboxylic acid. Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can aggressively oxidize the benzylic position. masterorganicchemistry.com With KMnO₄, the reaction typically proceeds all the way to the carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com Thus, treatment of this compound with hot KMnO₄ would be expected to yield 3-carboxy-5-iodobenzoic acid, assuming the benzylic alcohol is also oxidized.
More selective oxidation to the corresponding ketone (acetophenone derivative) can be achieved using milder or more specialized reagents. nih.govresearchgate.net For instance, metal-catalyzed oxidations using reagents like tert-butyl hydroperoxide (TBHP) in the presence of copper or cobalt catalysts are known to convert ethylarenes into acetophenones. nih.gov Electrochemical methods have also emerged as a green alternative for benzylic C-H oxidation. researchgate.net
The presence of the benzylic alcohol in this compound introduces a consideration of chemoselectivity. Milder oxidation conditions might be required to selectively oxidize the ethyl group without affecting the primary alcohol. Conversely, many reagents that oxidize the benzylic C-H bonds of the ethyl group will also oxidize the benzylic alcohol. For example, N-heterocycle-stabilized iodanes have been shown to be effective for the oxidation of benzylic alcohols to the corresponding aldehydes or ketones. nih.govbeilstein-journals.org
Below is a table summarizing potential oxidation products of the ethyl group in a related substrate, 1-bromo-3-ethylbenzene, which provides a reasonable analogy for the expected reactivity.
| Starting Material | Oxidizing Agent | Product | Yield |
| 1-bromo-3-ethylbenzene | KMnO₄, heat | 3-Bromobenzoic acid | High |
| 1-bromo-3-ethylbenzene | CrO₃/H₂SO₄ | 1-(3-Bromophenyl)ethanone | 90% |
Data based on analogous reactions of substituted ethylbenzenes. rsc.org
Cascade and Multicomponent Reactions Incorporating this compound
This compound possesses multiple functional groups that could potentially participate in cascade or multicomponent reactions. Aryl iodides are particularly valuable partners in a wide array of metal-catalyzed cross-coupling reactions, which can be integrated into such complex transformations. beilstein-journals.orgmdpi.com
For instance, the iodo group is a prime site for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. A multicomponent reaction could be envisioned where the aryl iodide first undergoes an oxidative addition to a palladium(0) catalyst. This step could be followed by a sequence of reactions involving other components in the reaction mixture. Cobalt/chromium-catalyzed three-component coupling reactions of aryl iodides, allenes, and aldehydes have been developed to produce highly substituted homoallylic alcohols. beilstein-journals.orgnih.gov By analogy, this compound could potentially react with an allene (B1206475) and an aldehyde in the presence of a suitable catalyst system to generate a complex molecular architecture in a single step.
The benzylic alcohol functionality also opens up possibilities for cascade reactions. For example, the alcohol could be converted in situ to a better leaving group, followed by a substitution or elimination that is coupled with a reaction at the iodo position. A radical-mediated cascade reaction has been reported for the vicinal C-H di-functionalization of alcohols, which proceeds through an imidate intermediate. nih.gov While this specific example may not be directly applicable, it illustrates the potential for cascade processes initiated at the alcohol group.
A hypothetical three-component reaction involving this compound is outlined in the table below, based on known reactivity patterns of aryl iodides.
| Reaction Type | Components | Potential Product Structure | Catalyst System |
| Palladium-catalyzed aminocarbonylation | This compound, NaN₃, Oxalic Acid | N-formyl aniline (B41778) derivative | Palladium catalyst |
This is a hypothetical example based on a known palladium-catalyzed three-component reaction of aryl iodides. organic-chemistry.org
Chemo-, Regio-, and Stereoselectivity in Complex Reactions
When a molecule with multiple reactive sites like this compound undergoes a reaction, the selectivity of the transformation becomes a critical consideration.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a key challenge is the selective transformation of one of the three main functional groups—the aryl iodide, the benzylic alcohol, or the ethyl group—while leaving the others intact. For example, in a metal-catalyzed cross-coupling reaction, a mild catalyst system would be required to react with the C-I bond without promoting the oxidation or etherification of the benzylic alcohol. Conversely, selective oxidation of the benzylic alcohol to an aldehyde would require an oxidant that does not react with the benzylic C-H bonds of the ethyl group or the aryl iodide.
Regioselectivity concerns the position at which a reaction occurs. For this compound, the substitution pattern on the aromatic ring is fixed. However, if an electrophilic aromatic substitution were to be attempted (though unlikely to be a primary reaction pathway due to the presence of deactivating iodine), the directing effects of the existing substituents would come into play. The ethyl group is an ortho, para-director, while the hydroxymethyl group is weakly deactivating and meta-directing, and the iodine is an ortho, para-director but deactivating. youtube.comlibretexts.org The combined influence of these groups would lead to a complex mixture of products, with substitution likely favoring the positions least sterically hindered and most electronically activated.
Stereoselectivity would be a factor in reactions that create a new chiral center. For instance, if the benzylic C-H bonds of the ethyl group were to be functionalized in a way that creates a stereocenter, the stereochemical outcome would depend on the reaction mechanism and the reagents used. Similarly, in the cobalt/chromium-catalyzed three-component coupling mentioned earlier, the reaction is known to proceed in a diastereoselective manner, and the stereochemistry of the resulting homoallylic alcohol would need to be considered. beilstein-journals.org The synthesis of allylic all-carbon quaternary centers via bimetallic iridium/magnesium-catalyzed allylic alkylation on 3,5-disubstituted substrates has been shown to proceed with good stereoselectivity. acs.org
The table below summarizes the key selectivity considerations for reactions involving this compound.
| Selectivity Type | Key Challenge/Consideration | Example Reaction |
| Chemoselectivity | Differentiating between the aryl iodide, benzylic alcohol, and ethyl group. | Selective Suzuki coupling at the C-I bond without affecting the -CH₂OH group. |
| Regioselectivity | Predicting the site of substitution on the aromatic ring in further functionalization. | Electrophilic aromatic substitution, considering the directing effects of the three substituents. |
| Stereoselectivity | Controlling the stereochemical outcome when a new chiral center is formed. | Asymmetric oxidation of the ethyl group or addition to a derived aldehyde. |
Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 5 Iodophenyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For (3-Ethyl-5-iodophenyl)methanol and its derivatives, a suite of advanced NMR experiments is employed to unambiguously assign proton and carbon signals and to probe through-bond and through-space correlations.
Advanced 1D NMR Techniques (e.g., DEPT, NOE difference)
While standard 1H and 13C NMR provide fundamental information, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect (NOE) difference spectroscopy offer deeper insights. DEPT experiments are invaluable for differentiating between CH, CH2, and CH3 groups, which can be ambiguous in a standard 13C NMR spectrum. For instance, in the analysis of this compound, a DEPT-135 experiment would show positive signals for CH and CH3 carbons and negative signals for CH2 carbons, while quaternary carbons would be absent. This allows for the clear identification of the ethyl group's methylene (B1212753) and methyl carbons, as well as the benzylic methylene carbon and the aromatic CH groups.
NOE difference spectroscopy is utilized to establish spatial proximities between protons. Irradiating a specific proton and observing which other protons show an enhanced signal can confirm stereochemical relationships and conformations. For example, in a derivative of this compound, irradiating the benzylic CH2 protons could show an NOE with the adjacent aromatic protons, confirming their close spatial arrangement.
2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)csic.esecust.edu.cnsonar.chdtu.dkrsc.orgnih.gov
Two-dimensional (2D) NMR experiments are powerful tools for mapping out the complete molecular framework by revealing correlations between different nuclei. csic.es
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. csic.escsic.es In this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and potentially between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. csic.escsic.esrsc.org This is instrumental in assigning the protonated carbons in the molecule, such as the ethyl group carbons and the aromatic CH carbons, by linking their respective ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. csic.escsic.esrsc.org This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected between the benzylic CH2 protons and the aromatic carbons, including the iodine- and ethyl-substituted carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Similar to NOE difference spectroscopy, NOESY is a 2D experiment that maps through-space correlations between protons. csic.escsic.esnih.gov A strong correlation between protons indicates they are in close proximity, which is critical for determining the three-dimensional structure. nih.gov
The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in this compound and its derivatives. mdpi.com
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | 2D NMR Correlations (COSY, HSQC, HMBC) |
| -CH₂OH | ~4.6 | ~64 | COSY with -OH; HSQC with C; HMBC with aromatic C's |
| Ar-H | ~7.2-7.6 | ~125-140 | COSY with other Ar-H; HSQC with C; HMBC with other Ar-C's, -CH₂OH, -CH₂CH₃ |
| -CH₂CH₃ | ~2.6 | ~29 | COSY with -CH₃; HSQC with C; HMBC with Ar-C, -CH₃ |
| -CH₂CH₃ | ~1.2 | ~15 | COSY with -CH₂-; HSQC with C; HMBC with Ar-C, -CH₂- |
| Ar-C-I | - | ~95 | HMBC with Ar-H, -CH₂OH, -CH₂CH₃ |
| Ar-C-Et | - | ~145 | HMBC with Ar-H, -CH₂CH₃ |
Note: This table represents expected chemical shift ranges and correlations. Actual values may vary based on solvent and experimental conditions.
Solid-State NMR for Bulk Structural Characterization
While solution-state NMR is the most common, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid, bulk form. This is particularly important for crystalline or amorphous materials where solution-state NMR is not feasible. ssNMR can reveal information about polymorphism, molecular packing, and intermolecular interactions in the solid state. For derivatives of this compound, ssNMR could be used to study different crystalline forms, which may exhibit distinct physical properties.
Isotopic Labeling for Complex Spectral Assignment
In cases of complex spectra with significant signal overlap, isotopic labeling can be a powerful strategy. mdpi.com By selectively replacing certain atoms with their isotopes (e.g., ¹³C or ¹⁵N), specific signals in the NMR spectrum can be identified and assigned with certainty. For example, synthesizing this compound with a ¹³C-labeled benzylic carbon would result in a significantly enhanced signal for that specific carbon in the ¹³C NMR spectrum, confirming its assignment. While not always necessary for a molecule of this complexity, it remains a valuable tool for unambiguous structural elucidation in more complex derivatives or in mechanistic studies. nih.goviaea.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysiscsic.esnih.gov
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. scispace.comrsc.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or more decimal places), allowing for the confident determination of the molecular formula. For this compound (C₉H₁₁IO), HRMS would provide a measured mass that is very close to the calculated exact mass of 262.9855 g/mol .
Loss of the hydroxyl group (-OH)
Loss of the ethyl group (-CH₂CH₃)
Cleavage of the benzylic carbon, leading to fragments corresponding to the benzyl (B1604629) cation and the iodinated phenyl ring.
Table 2: Predicted HRMS Fragmentation of this compound
| Fragment Ion | Proposed Structure | Exact Mass (m/z) |
| [M]⁺ | C₉H₁₁IO⁺ | 262.9855 |
| [M-H₂O]⁺ | C₉H₉I⁺ | 243.9799 |
| [M-C₂H₅]⁺ | C₇H₆IO⁺ | 232.9463 |
| [C₇H₆I]⁺ | Iodophenylmethyl cation | 216.9514 |
Note: These are predicted fragments and their exact masses. The observed fragmentation pattern can be influenced by the ionization method used (e.g., EI, ESI). rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisecust.edu.cnsonar.chdtu.dkdoi.orgnih.govmarquette.edu
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific bonds and functional groups within the molecule.
For this compound, key vibrational modes that would be observed in the IR and Raman spectra include:
O-H stretch: A broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. mdpi.com
C-H stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups are observed just below 3000 cm⁻¹.
C=C stretches: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.
C-O stretch: The stretching vibration of the carbon-oxygen bond in the alcohol functional group is usually found in the 1000-1200 cm⁻¹ range.
C-I stretch: The carbon-iodine bond vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region, and is often more prominent in the Raman spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretch | 3200-3600 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-O | Stretch | 1000-1200 |
| C-I | Stretch | 500-600 |
By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound and its derivatives can be achieved, providing a solid foundation for further research and development.
X-ray Crystallography and Single-Crystal Diffraction Analysis
The analysis of a crystal structure involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams. This diffraction pattern is then used to calculate an electron density map of the molecule, from which the atomic positions can be determined. The resulting structural model reveals key intramolecular features, such as the planarity of the phenyl ring and the conformation of the ethyl and methanol (B129727) substituents relative to it.
Furthermore, the analysis extends to intermolecular interactions that govern the crystal packing. liverpool.ac.ukacs.org In the case of this compound, one would expect to observe hydrogen bonding involving the hydroxyl group (O-H···O), which is a common and powerful interaction in organizing molecules in the solid state. liverpool.ac.uk Other potential interactions could include C-H···π interactions and halogen bonding involving the iodine atom, which contribute to the stability of the crystal structure. mdpi.com Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts. iucr.org
While specific crystal structure data for this compound is not publicly available, the table below represents plausible crystallographic data based on analyses of similar small organic molecules and iodinated phenyl derivatives. liverpool.ac.ukiucr.orgmdpi.com
Interactive Table: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C9 H11 I O |
| Formula weight | 262.09 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 98.5° |
| Volume | 1035 ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.68 g/cm³ |
| Absorption coefficient | 2.8 mm⁻¹ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) if chiral derivatives are explored)
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in its native form, it will not exhibit a signal in Electronic Circular Dichroism (ECD) spectroscopy. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, a phenomenon exclusive to chiral molecules. unibo.it
However, ECD becomes a highly relevant and powerful technique when exploring chiral derivatives of this compound. Such derivatives could be synthesized, for instance, by esterifying the benzylic alcohol with a chiral acid or through enzymatic resolution, which selectively produces one enantiomer. tcichemicals.com If a chiral derivative is obtained, ECD analysis serves as a crucial tool for determining its absolute configuration without the absolute necessity of X-ray crystallography. nih.gov
The ECD spectrum provides a unique fingerprint for a chiral molecule, characterized by positive or negative bands known as Cotton effects. nih.gov The sign and intensity of these Cotton effects are directly related to the molecule's three-dimensional structure. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (often using time-dependent density functional theory, TD-DFT), the absolute stereochemistry of the molecule can be reliably assigned. nih.govd-nb.info This method has become a cornerstone in the stereochemical elucidation of natural products and synthetic chiral compounds. d-nb.info
For a hypothetical chiral derivative, such as the ester formed with (S)-ibuprofen, one would expect to observe specific Cotton effects related to the electronic transitions of the aromatic chromophore perturbed by the chiral environment.
Other Advanced Spectroscopic Methods (e.g., UV-Vis for electronic transitions)
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the primary chromophore is the substituted benzene (B151609) ring.
The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π → π* transitions associated with the aromatic system. In benzene itself, these transitions occur around 184 nm, 204 nm, and 256 nm. The substitution on the ring in this compound—containing an ethyl group, an iodine atom, and a hydroxymethyl group—is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of these bands. This is due to the electronic effects of the substituents on the energy levels of the molecular orbitals. The lone pairs of electrons on the oxygen and iodine atoms can also participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main π → π* absorption bands. rsc.org
Solvent polarity can also influence the position of these absorption bands. royalsocietypublishing.org For example, a shift in the λmax (wavelength of maximum absorbance) upon changing from a non-polar to a polar solvent can provide information about the nature of the electronic transition involved. rsc.org While a specific experimental spectrum is not available, the table below outlines the expected electronic transitions and their approximate absorption regions based on data for similar substituted aromatic compounds. libretexts.orgrsc.org
Interactive Table: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax | Transition Type | Chromophore/Group Involved |
| ~210 nm | π → π | Phenyl ring (E₂-band) |
| ~265 nm | π → π | Phenyl ring (B-band) |
| ~280 nm (shoulder) | n → π* | Non-bonding electrons of the hydroxyl oxygen and iodine |
Computational Chemistry and Theoretical Investigations of 3 Ethyl 5 Iodophenyl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of (3-ethyl-5-iodophenyl)methanol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, orbitals, and spectroscopic characteristics. science.govacs.org
Molecular Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles. nih.gov
Conformational analysis is crucial for flexible molecules like this compound, which has a rotatable ethyl group and a hydroxymethyl group. Different rotational positions (conformers) can have different energies and, therefore, different populations at a given temperature. By scanning the potential energy surface through rotation around key single bonds (e.g., the C-C bond of the ethyl group and the C-C bond of the hydroxymethyl group), computational chemists can identify the most stable conformers and the energy barriers between them. ceu.es Methods like B3LYP in combination with basis sets such as 6-311++G(2df,2p) are often used for such analyses. science.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-I | ~2.10 Å |
| C-O | ~1.43 Å | |
| C-C (ethyl) | ~1.54 Å | |
| Bond Angle | C-C-O | ~112° |
| I-C-C | ~119° | |
| Dihedral Angle | H-O-C-C | Variable (conformational analysis) |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to understand chemical reactions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.trbohrium.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. dergipark.org.trmdpi.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. mdpi.com For this compound, the presence of the iodine atom and the aromatic ring would significantly influence the energies and spatial distributions of these orbitals. ias.ac.in
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Ionization Potential (I ≈ -E_HOMO) | - |
| Electron Affinity (A ≈ -E_LUMO) | - |
| Electronegativity (χ ≈ (I+A)/2) | - |
| Chemical Hardness (η ≈ (I-A)/2) | - |
Note: This table is a template for data that would be obtained from FMO analysis. Specific values require dedicated calculations.
Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. dergipark.org.trresearchgate.net
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, can provide theoretical chemical shifts that correlate well with experimental data. acs.orgmdpi.com Comparing calculated and experimental spectra can help in assigning peaks and confirming the molecular structure. researchgate.net
IR Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These calculated frequencies, when scaled to account for systematic errors, can be compared with experimental FT-IR and Raman spectra to assign vibrational modes to specific functional groups. bohrium.commdpi.com For this compound, characteristic vibrations would include O-H stretching, C-H stretching of the aromatic ring and ethyl group, and C-I stretching. researchgate.net
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) |
| O-H Stretch | Hydroxyl | ~3600 |
| Aromatic C-H Stretch | Phenyl ring | ~3100-3000 |
| Aliphatic C-H Stretch | Ethyl group | ~2960-2850 |
| C-O Stretch | Alcohol | ~1050 |
| C-I Stretch | Iodo-group | ~500-600 |
Note: This table presents typical ranges for these vibrations and is for illustrative purposes.
Thermochemical Properties and Reaction Energetics
Quantum chemical calculations can be used to determine various thermochemical properties, such as enthalpy of formation, entropy, and Gibbs free energy. acs.org These properties are crucial for understanding the stability of the molecule and the thermodynamics of reactions it might undergo.
Furthermore, computational methods can be employed to study the energetics of potential reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and spontaneity of a reaction. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule and its surrounding environment, typically a solvent. acs.org
For this compound, MD simulations would be valuable for exploring its conformational landscape in a more dynamic way than simple potential energy scans. These simulations can reveal the preferred conformations in solution and the timescales of transitions between them.
Moreover, MD simulations are essential for studying solvent effects. The interaction of this compound with solvent molecules can significantly influence its conformation and reactivity. mdpi.com By explicitly including solvent molecules in the simulation, it is possible to obtain a more realistic model of the molecule's behavior in a liquid environment. acs.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to:
Identify Intermediates and Transition States: By mapping the potential energy surface of the reaction, it is possible to identify stable intermediates and the high-energy transition states that connect them.
Calculate Activation Barriers: The energy difference between the reactants and the transition state gives the activation barrier, which determines the reaction rate.
Evaluate Different Mechanistic Pathways: If multiple reaction pathways are possible, their respective activation barriers can be calculated to determine the most likely mechanism.
For example, in a hypothetical synthesis of this compound, computational modeling could be used to investigate the mechanism of the key bond-forming steps, providing a level of detail that is often difficult to obtain through experimental means alone.
Intermolecular Interactions and Supramolecular Assembly Studies
While a definitive crystal structure for this compound has not been reported in major crystallographic databases biokeanos.comcam.ac.ukugr.es, its molecular architecture, featuring a hydroxyl group, an aromatic ring, and an iodine atom, allows for a detailed theoretical exploration of its potential intermolecular interactions and resultant supramolecular structures. The self-assembly of this molecule is likely governed by a combination of strong, moderate, and weak non-covalent forces. beilstein-journals.org
The primary interactions expected to direct the supramolecular assembly are hydrogen bonding and halogen bonding. The benzyl (B1604629) alcohol moiety is a classic hydrogen bond donor (via the hydroxyl proton) and acceptor (via the lone pairs on the oxygen atom). nih.gov This duality enables the formation of robust O-H···O hydrogen-bonded chains or cyclic motifs, a common feature in the crystal packing of alcohols. nih.govresearchgate.net
Furthermore, the iodine atom on the phenyl ring is a potent halogen bond (XB) donor. nih.gov A halogen bond occurs when an electrophilic region on the halogen atom (known as a σ-hole) interacts attractively with a nucleophilic site. nih.gov In the case of this compound, the iodine could form C-I···O bonds with the oxygen of a neighboring molecule, C-I···π interactions with an adjacent aromatic ring, or even C-I···I interactions. Such interactions are critical in the crystal engineering of halogenated organic compounds. core.ac.uk Studies on related halophenyl derivatives confirm the structure-directing role of these weak interactions, which can lead to the formation of specific, predictable supramolecular synthons. core.ac.ukresearchgate.netresearchgate.netmdpi.com
The potential intermolecular interactions are summarized in the table below.
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Expected Role in Assembly |
| Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl Oxygen (-O-) | Primary structure-directing (chains, catemers) researchgate.net |
| Halogen Bond | Iodine (-I) | Hydroxyl Oxygen (-O-), Phenyl Ring (π-system) | Directional control, formation of 2D sheets or 3D networks nih.govcore.ac.uk |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of layered structures |
| C-H···π Interaction | Ethyl/Phenyl C-H | Phenyl Ring (π-system) | Secondary stabilization iucr.org |
| Van der Waals | All atoms | All atoms | General crystal packing stabilization |
Quantitative Structure-Property Relationship (QSPR) Studies
Specific Quantitative Structure-Property Relationship (QSPR) models focused on the physicochemical or reactivity properties of this compound are not readily found in current literature. However, the principles of QSPR can be applied to predict its behavior based on its molecular structure. QSPR models are mathematical relationships that correlate calculated molecular descriptors with experimentally measured properties. mdpi.comhnust.edu.cn
For a molecule like this compound, QSPR models could be developed to predict key physicochemical properties such as boiling point, vapor pressure, water solubility, and the n-octanol-water partition coefficient (log P). These properties are influenced by factors that can be quantified using molecular descriptors. nih.gov
Relevant Molecular Descriptors for QSPR Modeling:
Quantum Chemical Descriptors: Calculated using computational chemistry methods, these descriptors quantify electronic properties. For instance, the dipole moment would be crucial for predicting polarity and solubility. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of chemical reactivity. chemsrc.com Atomic charges on the iodine, oxygen, and aromatic carbons would be essential for modeling reactivity in polar or electrophilic/nucleophilic reactions. researchgate.netacs.org
Constitutional Descriptors: Simple counts of atoms, bonds, molecular weight, and functional groups. The presence of the iodine atom would be a key parameter, often accounted for with specific halogen-related descriptors. researchgate.netwur.nl
Steric Descriptors: Parameters like molecular volume or surface area quantify the steric influence of substituents, particularly the ethyl group, on reactivity and intermolecular interactions. nih.gov
A hypothetical QSPR study on the reactivity of this compound, for example in an iodine-mediated oxidation of the alcohol to an aldehyde, would likely find strong correlations with descriptors related to the electron density on the benzylic carbon and the hydroxyl oxygen. rsc.org Similarly, predicting its behavior in electrophilic aromatic substitution would rely heavily on descriptors quantifying the electron-donating or -withdrawing effects of the ethyl and iodo substituents on the aromatic ring. acs.org
The table below outlines potential descriptors for a QSPR model of this compound.
| Property to Predict | Relevant Descriptor Class | Specific Descriptor Examples |
| Boiling Point | Topological, Constitutional | Molecular Weight, Connectivity Indices, Polarizability Effect Index mdpi.com |
| Water Solubility | Quantum Chemical, Constitutional | Dipole Moment, Hydrogen Bond Donor/Acceptor Count, Log P |
| Reactivity (Oxidation) | Quantum Chemical | HOMO/LUMO Energies, Atomic Charges on C/O of -CH₂OH |
| Reactivity (Coupling) | Quantum Chemical, Steric | Atomic Charge on Iodine, C-I Bond Dissociation Energy, Steric Hindrance Parameters |
While dedicated experimental studies on this compound are sparse, theoretical and computational approaches provide a powerful lens through which its chemical properties and behaviors can be predicted and understood, paving the way for future empirical investigations.
Strategic Utility in Advanced Chemical Synthesis and Chemical Biology Research
Precursor in Complex Natural Product Synthesis (conceptual framework, without specific natural product details)
In the realm of natural product synthesis, iodo-aromatic compounds like (3-Ethyl-5-iodophenyl)methanol serve as crucial starting materials or key intermediates. cymitquimica.com The presence of the iodine atom offers a site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are instrumental in constructing the carbon skeleton of complex natural products. The hydroxymethyl group provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. The ethyl group can influence the steric and electronic properties of the molecule, which can be important for controlling the stereochemistry of subsequent reactions. While specific examples are not detailed here, the conceptual utility of this compound lies in its ability to be elaborated into more complex structures that form the core of various natural products. A related compound, (2-Amino-5-iodophenyl)methanol, has been utilized as a starting material in the synthesis of pharmaceuticals and other fine chemicals, highlighting the role of such iodinated phenylmethanols in creating complex organic molecules. lookchem.com
Building Block for Functional Organic Materials (e.g., polymers, molecular frameworks, without detailing material performance metrics)
The structure of this compound makes it an attractive building block for the synthesis of functional organic materials. The iodo and hydroxymethyl groups are key reactive sites for polymerization and the construction of extended molecular frameworks. For instance, the hydroxymethyl group can be converted into other functional groups suitable for polymerization reactions, while the iodine atom can participate in cross-coupling reactions to link aromatic units together, forming conjugated polymers or porous organic frameworks. These materials have potential applications in electronics, photonics, and separation technologies. The general approach involves using small, well-defined molecular building blocks to construct larger, complex macromolecular architectures. acs.org This modular approach allows for the precise control over the structure and, consequently, the properties of the resulting materials.
Development of Catalysts and Ligands
This compound and its derivatives can be employed in the development of new catalysts and ligands for various chemical transformations. The aromatic ring can be functionalized to introduce coordinating groups that can bind to metal centers, forming organometallic catalysts. For example, the iodine atom can be replaced with a phosphine (B1218219) group or other donor atoms to create ligands for transition metal-catalyzed reactions. The ethyl and hydroxymethyl groups can be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. Iridium(I) complexes bearing N-heterocyclic carbene (NHC) ligands with iodophenyl substituents have been synthesized and studied for their catalytic activity in transfer hydrogenation reactions. semanticscholar.org
Design and Synthesis of Photoactive or Electroactive Molecules
The iodophenyl moiety in this compound can be a key component in the design of photoactive and electroactive molecules. The introduction of iodine, a heavy atom, can enhance intersystem crossing, a process that is important for the efficiency of certain light-emitting materials, such as those used in organic light-emitting diodes (OLEDs). google.com Furthermore, the aromatic ring can be extended through cross-coupling reactions to create larger conjugated systems with tailored electronic properties for applications in organic electronics. google.com The synthesis of molecules with specific photophysical properties often involves the combination of electron-donating and electron-accepting units, and the iodophenyl group can be modified to act as either, depending on the other substituents present. nih.govacs.org
Use in High-Throughput Synthesis and Combinatorial Chemistry (purely methodology-focused)
High-throughput synthesis and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. This compound, with its multiple reactive sites, is an ideal scaffold for these approaches. By systematically varying the reaction partners that react with the iodo and hydroxymethyl groups, large libraries of related compounds can be quickly synthesized in parallel. acs.org This allows for the efficient exploration of chemical space and the identification of lead compounds for various applications. The development of high-throughput methods for synthesis, purification, and characterization has significantly accelerated the discovery of new materials and catalysts. nih.gov Dynamic combinatorial chemistry, where the target itself selects the best binding molecules from a dynamic library, is another advanced technique where such building blocks could be employed. rug.nl
Derivatization for Enhanced Analytical Detection (e.g., in mass spectrometry)
In analytical chemistry, derivatization is often used to improve the detection of molecules, particularly in techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC). lawdata.com.tw The hydroxymethyl group of this compound can be reacted with a variety of derivatizing agents to introduce a charged or chromophoric tag. jfda-online.com This can enhance the ionization efficiency in MS or the UV-Vis absorbance in HPLC, leading to lower detection limits and more reliable quantification. The presence of the iodine atom can also be exploited in certain mass spectrometric techniques, as it provides a distinct isotopic signature. The development of novel derivatization reagents is an active area of research aimed at improving the sensitivity and specificity of analytical methods for a wide range of compounds. qut.edu.auiaea.org
Emerging Research Directions and Future Scope for 3 Ethyl 5 Iodophenyl Methanol Research
Sustainable and Green Synthesis Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes. For (3-Ethyl-5-iodophenyl)methanol, future research will likely focus on moving away from traditional multi-step syntheses that often involve harsh reagents and generate significant waste.
Biocatalysis: The use of enzymes to perform specific chemical transformations offers a highly selective and environmentally benign approach. Future research could explore the use of engineered enzymes for the synthesis of this compound. For instance, a biocatalytic approach could involve the selective hydroxymethylation of 1-ethyl-3-iodobenzene (B3049051) or the enzymatic resolution of a racemic mixture to yield enantiomerically pure forms of the alcohol.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. A hypothetical flow synthesis of this compound could involve the in-line generation of a Grignard reagent from 1-ethyl-3,5-diiodobenzene, followed by a reaction with a suitable electrophile in a continuous stirred-tank reactor (CSTR) cascade. This approach would minimize the handling of hazardous intermediates and allow for precise control over reaction parameters.
Table 1: Comparison of Potential Synthesis Methodologies
| Methodology | Potential Advantages for this compound Synthesis | Key Research Challenges |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, substrate scope limitations. |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Reactor design, optimization of reaction parameters for continuous operation. |
Photoredox Catalysis and Electrosynthesis Applications
The iodo-substituent on the aromatic ring of this compound makes it an ideal candidate for transformations mediated by photoredox catalysis and electrosynthesis. These methods offer green alternatives to traditional metal-catalyzed reactions.
Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate highly reactive radical intermediates under mild conditions. researchgate.netmdpi.com Future studies could explore the use of this compound in photoredox-mediated cross-coupling reactions. For example, the carbon-iodine bond could be activated by a photocatalyst to form an aryl radical, which could then be coupled with a variety of partners, such as alkenes, alkynes, or other aromatic systems, to generate more complex molecular architectures.
Electrosynthesis: Electrosynthesis utilizes electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. The this compound molecule could be a substrate for electrochemical reactions. For instance, the alcohol moiety could be electrochemically oxidized to the corresponding aldehyde or carboxylic acid. Conversely, the carbon-iodine bond could be electrochemically reduced to generate the corresponding de-iodinated product or to initiate coupling reactions.
Exploration of Novel Reactivity via Non-Classical Activation Methods
Non-classical activation methods, such as microwave irradiation, ultrasound, and mechanochemistry, can often accelerate reaction rates, improve yields, and lead to novel reactivity.
Microwave Synthesis: Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions rapidly and efficiently. researchgate.netnih.gov This technique could be applied to various reactions involving this compound, such as esterification of the alcohol, or substitution of the iodine atom. The rapid heating can lead to significantly shorter reaction times compared to conventional heating methods.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. mdpi.comnih.govscispace.com For reactions involving this compound, ultrasound could be used to promote heterogeneous reactions, for instance, by activating the surface of a metal catalyst used in a cross-coupling reaction.
Mechanochemistry: Mechanochemistry involves the use of mechanical force to induce chemical reactions. This solvent-free technique is a key area of green chemistry. Future research could investigate the mechanochemical synthesis of derivatives of this compound, for example, by co-grinding it with other reactants in a ball mill.
Table 2: Potential Applications of Non-Classical Activation Methods
| Activation Method | Potential Transformation of this compound | Expected Outcome |
|---|---|---|
| Microwave | Esterification with a carboxylic acid | Rapid formation of the corresponding ester. |
| Ultrasound | Sonogashira coupling with a terminal alkyne | Accelerated reaction rate and improved yield of the coupled product. |
| Mechanochemistry | Co-crystallization with a suitable partner | Formation of novel solid-state structures with unique properties. |
Integration into Advanced Functional Systems and Devices (conceptual)
The unique electronic and structural properties that can be imparted by the iodo- and ethyl-substituents make this compound a potential building block for advanced functional materials and devices. While purely conceptual at this stage, the following possibilities exist:
Organic Electronics: Derivatives of this compound could be synthesized and investigated for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The heavy iodine atom could promote intersystem crossing, which is a desirable property in some OLED emitters.
Sensors: The molecule could be functionalized to act as a chemosensor. For example, the alcohol group could be modified with a receptor that selectively binds to a specific analyte, leading to a change in the photophysical properties of the molecule that can be detected.
Development of Smart Reagents and Precursors for On-Demand Chemical Transformations
The reactivity of the carbon-iodine bond and the alcohol functionality could be harnessed to develop "smart" reagents that release a particular molecule or initiate a specific reaction in response to an external trigger.
Triggered Release: The this compound core could be incorporated into a larger molecule that is stable under normal conditions but can be cleaved at the iodo-position by a specific stimulus, such as light or a particular chemical reagent, to release a payload molecule.
Precursors for In Situ Synthesis: This compound could serve as a precursor for the in situ generation of more reactive species. For example, it could be used to generate an aryne intermediate, which could then be trapped by a suitable diene in a Diels-Alder reaction to rapidly build molecular complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
